molecular formula C22H24N4O2 B2968803 (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285540-28-4

(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2968803
CAS No.: 1285540-28-4
M. Wt: 376.46
InChI Key: UBQHOZNBEIZQCN-HZHRSRAPSA-N
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Description

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyphenyl group, and an isobutylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxyacetophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that may exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isobutylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-14(2)12-16-8-10-17(11-9-16)19-13-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-11,13-14,27H,12H2,1-3H3,(H,24,25)(H,26,28)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQHOZNBEIZQCN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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